molecular formula C9H9N3O2 B2884872 1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 934106-78-2

1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No. B2884872
CAS RN: 934106-78-2
M. Wt: 191.19
InChI Key: WWHVRJTUXJGXCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a chemical compound with the molecular formula C9H9N3O2 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including 1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, has been extensively studied . The synthetic strategies and approaches to these compounds have been systematized according to the method to assemble the pyrazolopyridine system .


Molecular Structure Analysis

Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described .


Chemical Reactions Analysis

The condensation worked with trifluoroacetic acid to provide the regio-isomeric pyrazolo[3,4-b]pyridines .


Physical And Chemical Properties Analysis

1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has a molecular weight of 191.19 . It is a solid substance at room temperature .

Scientific Research Applications

  • Functionalization Reactions and Theoretical Studies : A study conducted by Yıldırım, Kandemirli, and Demir (2005) explores the functionalization reactions of related compounds, demonstrating the significance of 1H-pyrazole-3-carboxylic acid derivatives in organic synthesis. Theoretical analyses of these reactions provide insights into their mechanisms, highlighting the compound's versatility in chemical transformations (Yıldırım, Kandemirli, & Demir, 2005).

  • Supramolecular Chemistry : Fang et al. (2020) discuss the synthesis of supramolecular adducts involving pyridine derivatives and carboxylic acids. This research indicates the potential of 1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid in forming complex molecular structures, which could be crucial in the development of new materials and pharmaceuticals (Fang et al., 2020).

  • Library of Fused Pyridine-4-Carboxylic Acids : Volochnyuk et al. (2010) generated a library of fused pyridine-4-carboxylic acids, including pyrazolo[3,4-b]pyridines, demonstrating the compound's utility in creating diverse chemical libraries. These libraries are essential for drug discovery and material science research (Volochnyuk et al., 2010).

  • Synthesis of N-fused Heterocycle Products : Ghaedi et al. (2015) achieved efficient synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products, showcasing the compound's potential in the preparation of new heterocyclic products (Ghaedi et al., 2015).

  • Vibrational Spectra Studies : Bahgat, Jasem, and El‐Emary (2009) conducted theoretical and experimental investigations on the structure and vibrational spectra of related pyrazolo[3,4-b]pyridine derivatives. These studies contribute to a deeper understanding of the physical and chemical properties of such compounds (Bahgat, Jasem, & El‐Emary, 2009).

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P302+P352, P304+P340, P321, P330, P362+P364, P405, P501 .

Future Directions

While specific future directions for this compound are not mentioned in the search results, the synthesis and applications of 1H-pyrazolo[3,4-b]pyridine derivatives continue to be an active area of research .

properties

IUPAC Name

1,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-5-3-6(9(13)14)7-4-10-12(2)8(7)11-5/h3-4H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWHVRJTUXJGXCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=NN(C2=N1)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.